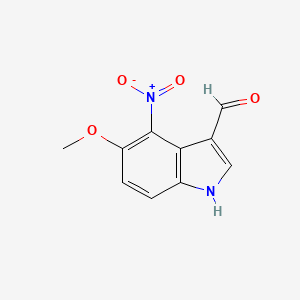

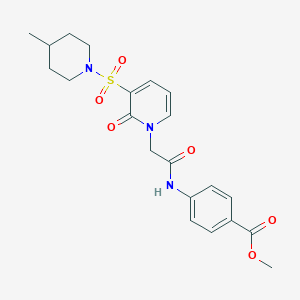

5-methoxy-4-nitro-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 135531-92-9 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O3 . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound and its derivatives play a significant role in multicomponent reactions (MCRs). These reactions offer access to complex molecules and are inherently sustainable . They are used in the synthesis of active molecules and are essential precursors for generating biologically active structures .Physical And Chemical Properties Analysis

This compound is a yellowish to beige crystalline powder . It has a molecular weight of 192.17 . The boiling point is 408.2°C at 760 mmHg .Applications De Recherche Scientifique

1. Chemical Synthesis and Derivative Formation

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde plays a significant role in the synthesis of various chemical derivatives. It has been demonstrated as a versatile electrophile in the formation of 2,3,6-trisubstituted indole derivatives. This reactivity is crucial for preparing novel pyrimido[1,2-a]indole derivatives, indicating its utility in diverse synthetic pathways (Yamada et al., 2009).

2. Applications in Organic Chemistry

The compound is integral to various reactions in organic chemistry. For instance, its methoxy variant, 1-methoxyindole-3-carbaldehyde, has been shown to undergo nucleophilic substitution reactions, yielding 2-substituted indole-3-carbaldehydes. This highlights its role in the modification of indole structures, which are fundamental in medicinal chemistry and natural product synthesis (F. Yamada et al., 2012).

3. Role in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of complex pharmaceutical compounds. Its versatility in reacting with various nucleophiles aids in the development of diverse medicinal agents. This aspect is critical for the pharmaceutical industry, providing a pathway for developing new drugs (Roberts et al., 1997).

4. Natural Product Isolation

The compound is also found in natural products, such as phytoalexins isolated from plants. Its presence in natural substances underscores its importance in phytochemistry and the study of plant defense mechanisms (Hussain et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-4-nitro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-3-2-7-9(10(8)12(14)15)6(5-13)4-11-7/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASPLYITRWNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)

![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)